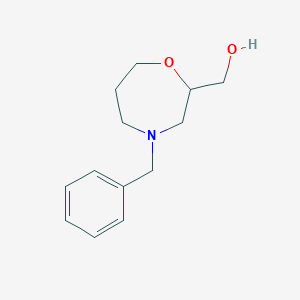
2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol
Descripción general
Descripción
2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol, also known as PZP, is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that exhibits a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Aplicaciones Científicas De Investigación
2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol has been widely used in scientific research as a tool for studying various biological processes. It has been shown to modulate the activity of several neurotransmitter receptors such as dopamine, serotonin, and adrenergic receptors. 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol has also been used to study the role of NMDA receptors in learning and memory processes. Additionally, 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol has been shown to exhibit antipsychotic, anxiolytic, and antidepressant-like effects in animal models, making it a potential therapeutic agent for several psychiatric disorders.
Mecanismo De Acción
The exact mechanism of action of 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol is not fully understood, but it is believed to modulate the activity of several neurotransmitter receptors. 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol has been shown to bind to the dopamine D2 receptor and inhibit its activity, which may contribute to its antipsychotic effects. 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol has also been shown to bind to the 5-HT1A receptor and enhance its activity, which may contribute to its anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects:
2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol exhibits a range of biochemical and physiological effects, including modulation of neurotransmitter activity, regulation of gene expression, and alteration of intracellular signaling pathways. 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol has been shown to increase the expression of several neurotrophic factors such as BDNF and NGF, which may contribute to its neuroprotective effects. Additionally, 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol has been shown to decrease the expression of several pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol has several advantages for lab experiments, including its high potency, selectivity, and specificity for certain receptors. 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol research, including its potential as a therapeutic agent for psychiatric disorders such as schizophrenia, depression, and anxiety. 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol may also be useful for studying the role of neurotransmitter receptors in addiction and substance abuse. Additionally, 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol may be used to develop novel drugs with improved selectivity and efficacy for certain receptors. Finally, 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol may be used to study the role of neurotrophic factors and inflammatory cytokines in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol is a valuable tool for scientific research that exhibits a range of biochemical and physiological effects. Its high potency, selectivity, and specificity for certain receptors make it a valuable tool for studying various biological processes. 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol has several potential therapeutic applications and may be useful for developing novel drugs with improved selectivity and efficacy. Further research on 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol may lead to new insights into the role of neurotransmitter receptors in psychiatric and neurological disorders.
Propiedades
IUPAC Name |
2-(4-pyrazin-2-ylpiperazin-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c15-8-7-13-3-5-14(6-4-13)10-9-11-1-2-12-10/h1-2,9,15H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZBOKOCKAWVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1465215.png)
![3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1465219.png)
![N-methyl-2-{4-[(methylamino)methyl]piperidin-1-yl}acetamide](/img/structure/B1465220.png)
![2-{[4-Chloro-2-(trifluoromethyl)phenoxy]methyl}tetrahydrofuran](/img/structure/B1465223.png)


![2-chloro-N-{4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B1465226.png)




![methyl 1-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B1465234.png)